2-Cyclobutyl-2-methylpropanal

Catalog No.
S871017
CAS No.
1882420-60-1
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2-methylpropanal

CAS Number

1882420-60-1

Product Name

2-Cyclobutyl-2-methylpropanal

IUPAC Name

2-cyclobutyl-2-methylpropanal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

HXBBUQXLQIRERU-UHFFFAOYSA-N

SMILES

CC(C)(C=O)C1CCC1

Canonical SMILES

CC(C)(C=O)C1CCC1

Molecular Structure Analysis

2-Cyclobutyl-2-methylpropanal consists of an aldehyde functional group (C=O) attached to a 3-carbon chain. Two methyl groups (CH3) are bonded to the second carbon of the chain, and a cyclobutyl ring (C4H8) is attached to the same carbon. This structure can be represented by the following chemical formula:

C6H12O

The key features of the molecule include:

  • The presence of the carbonyl group, which is responsible for the characteristic reactivity of aldehydes [].
  • The cyclobutyl ring, which introduces a cyclic structure and may influence the molecule's conformation and reactivity.
  • The two methyl groups, which can affect the electronic properties of the molecule and influence its solubility and interactions with other molecules.

Chemical Reactions Analysis

  • Nucleophilic addition reactions

    Aldehydes are susceptible to nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. This means they can react with molecules containing electron-donating atoms (nucleophiles) to form new carbon-carbon bonds. For example, 2-cyclobutyl-2-methylpropanal could react with alcohols in the presence of an acid catalyst to form acetals or hemiacetals.

  • Oxidation

    Aldehydes can be oxidized to carboxylic acids under suitable conditions. This reaction typically involves strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction

    Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

XLogP3

2.2

Dates

Modify: 2023-08-16

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